8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylicacid
CAS No.:
Cat. No.: VC18039793
Molecular Formula: C24H25NO5
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25NO5 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 8-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid |
| Standard InChI | InChI=1S/C24H25NO5/c26-22(27)21-9-10-24(30-21)11-13-25(14-12-24)23(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27) |
| Standard InChI Key | DQTXYAFHCNHVRH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC1C(=O)O |
Introduction
8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid is a complex organic compound featuring a unique spirocyclic structure. This molecule incorporates an azaspiro framework and a methoxycarbonyl group derived from 9H-fluorene. The compound's molecular formula and weight are crucial for understanding its chemical properties and potential applications.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic synthesis techniques, leveraging the reactivity of carboxylic acids and amines. Key reactions include:
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Esterification: Formation of esters from the carboxylic acid group.
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Amide Formation: Reaction with amines to form amides.
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Deprotection: Removal of the Fmoc group under basic conditions.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Potential Applications
The compound's unique structure, particularly the spirocyclic motif, is often associated with biological activity. This makes it a candidate for medicinal chemistry research, especially in drug development. Interaction studies, such as binding affinity assays and molecular modeling, are crucial for understanding its pharmacological profile.
Similar Compounds and Comparison
Several compounds share structural similarities with 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid, including other spirocyclic molecules and Fmoc-protected amino acids. The specific combination of functional groups in this compound may confer distinct pharmacological properties compared to its analogs.
Data and Research Findings
| Property | Description |
|---|---|
| Molecular Weight | Approximately 478.5 g/mol |
| Chemical Structure | Spirocyclic with oxa and azaspiro framework, carboxylic acid, and Fmoc group |
| Synthesis | Multi-step organic synthesis |
| Potential Applications | Medicinal chemistry, drug development |
| Similar Compounds | Other spirocyclic compounds and Fmoc-protected amino acids |
Given the limited availability of specific research findings directly related to this compound in the provided sources, further investigation into scientific literature and databases is recommended to gather comprehensive data on its synthesis, reactivity, and biological activity.
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